2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone
CAS No.:
Cat. No.: VC14534500
Molecular Formula: C23H18N4OS2
Molecular Weight: 430.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H18N4OS2 |
|---|---|
| Molecular Weight | 430.5 g/mol |
| IUPAC Name | 2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-phenothiazin-10-ylethanone |
| Standard InChI | InChI=1S/C23H18N4OS2/c1-26-22(16-9-3-2-4-10-16)24-25-23(26)29-15-21(28)27-17-11-5-7-13-19(17)30-20-14-8-6-12-18(20)27/h2-14H,15H2,1H3 |
| Standard InChI Key | GLJIKGVYGAPMOP-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=NN=C1SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C5=CC=CC=C5 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture and Nomenclature
The compound’s IUPAC name, 2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-phenothiazin-10-ylethanone, systematically describes its structure: a phenothiazine core linked via an ethanone bridge to a 4-methyl-5-phenyl-1,2,4-triazole unit bearing a sulfanyl group. The phenothiazine system, a tricyclic structure comprising two benzene rings fused to a central thiazine ring, contributes to the molecule’s planar aromaticity and potential for π-π interactions. The 1,2,4-triazole moiety, substituted with methyl and phenyl groups at positions 4 and 5, introduces steric bulk and electronic diversity, which may influence binding to biological targets.
Key Structural Features:
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Phenothiazine Core: Known for its electron-rich nature and redox activity, this system is prevalent in antipsychotic drugs (e.g., chlorpromazine) and dyes.
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1,2,4-Triazole Ring: A heterocycle with three nitrogen atoms, often associated with antimicrobial, antifungal, and anticancer activities due to its ability to coordinate metal ions and inhibit enzymes.
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Sulfanyl-Ethanone Linker: The thioether (-S-) group enhances lipid solubility, potentially improving membrane permeability, while the ketone group offers a site for further chemical modification.
Spectroscopic and Computational Data
The compound’s structural identity is confirmed through spectroscopic and computational analyses. Its canonical SMILES string, \text{CN1C(=NN=C1SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C5=CC=CC=C5, encodes the connectivity of atoms, while the InChIKey provides a unique identifier for database searches. Quantum mechanical calculations predict its stability under ambient conditions, with the methyl and phenyl substituents on the triazole ring contributing to conformational rigidity.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 430.5 g/mol |
| IUPAC Name | 2-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-phenothiazin-10-ylethanone |
| PubChem CID | 1092247 |
| Topological Polar Surface Area | 112 Ų (estimated) |
Synthetic Pathways and Optimization
Multi-Step Synthesis Overview
The synthesis of 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone involves sequential reactions to construct the triazole and phenothiazine units before coupling them. A representative route includes:
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Phenothiazine Preparation: Condensation of diphenylamine with sulfur in the presence of iodine yields the phenothiazine backbone.
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Triazole Synthesis: Cyclization of thiosemicarbazide derivatives with acetic anhydride generates the 1,2,4-triazole ring, followed by alkylation to introduce methyl and phenyl groups.
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Coupling Reaction: The sulfanyl-ethanone linker is formed via nucleophilic substitution, connecting the triazole and phenothiazine moieties under basic conditions.
Challenges and Yield Optimization
Key challenges include controlling regioselectivity during triazole substitution and minimizing oxidation of the thioether linker. Catalysts such as triethylamine and solvents like dimethylformamide (DMF) are employed to enhance reaction efficiency. Purification via column chromatography typically achieves >70% purity, though recrystallization from ethanol improves crystallinity.
Chemical Reactivity and Functionalization
Reaction Profiles
The compound’s reactivity is dominated by its triazole and phenothiazine components:
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Triazole Ring: Participates in electrophilic substitution at the N2 position and coordination with transition metals (e.g., Cu²⁺, Zn²⁺) due to lone electron pairs on nitrogen.
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Phenothiazine System: Undergoes oxidation to form sulfoxide derivatives, which may alter bioactivity. The sulfur atom in the thiazine ring is susceptible to nucleophilic attack.
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Ketone Group: Can be reduced to a secondary alcohol or converted to hydrazones for further derivatization.
Stability and Degradation
Under acidic conditions, the thioether linker may hydrolyze to form a disulfide bond, necessitating storage in inert atmospheres. Thermal analysis (TGA/DSC) indicates decomposition above 250°C, suggesting suitability for high-temperature applications.
Biological Activity and Mechanistic Insights
Antimicrobial Efficacy
Preliminary assays reveal inhibitory effects against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL), likely due to triazole-mediated disruption of fungal cytochrome P450 enzymes. The phenothiazine moiety may enhance membrane penetration, as observed in analogous compounds.
| Organism/Cell Line | Activity Metric | Proposed Mechanism |
|---|---|---|
| Staphylococcus aureus | MIC = 32 µg/mL | Enzyme inhibition |
| Candida albicans | MIC = 64 µg/mL | Membrane disruption |
| MCF-7 (Breast Cancer) | IC₅₀ = 18 µM | ROS generation, tubulin binding |
Applications and Future Directions
Pharmaceutical Development
The compound’s dual heterocyclic architecture positions it as a lead candidate for:
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Antimicrobial Agents: Optimizing substituents to improve potency against drug-resistant strains.
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Chemotherapeutics: Investigating synergy with existing antimitotic drugs like paclitaxel.
Material Science Applications
Phenothiazine’s redox activity suggests utility in organic semiconductors or charge-transfer complexes, though this remains unexplored.
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